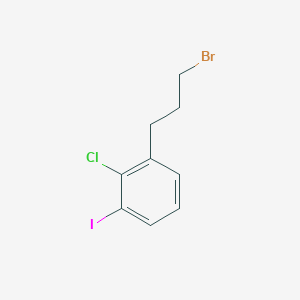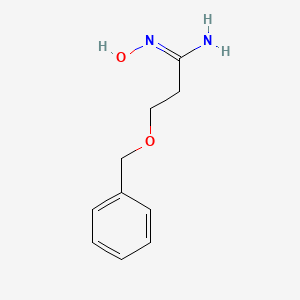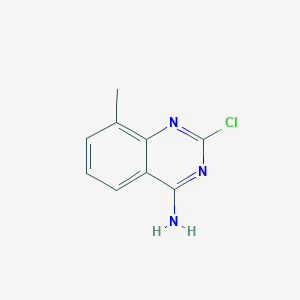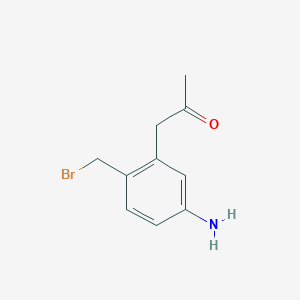
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is an organic compound that features a boronic ester group attached to an indole ring
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole ring and the boronic ester group separately.
Coupling Reaction: The indole ring is then coupled with the boronic ester group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of electrophiles.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of an indole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an indole ring.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Features a pyrazole ring instead of an indole ring.
The uniqueness of this compound lies in its indole ring, which imparts distinct chemical properties and reactivity compared to other boronic esters.
Propriétés
Formule moléculaire |
C21H24BNO2 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-15-23(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15H,14H2,1-4H3 |
Clé InChI |
DCCMSVRVXRSIGW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)


![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)


